molecular formula C13H17NO2 B3040432 (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid CAS No. 2006286-95-7

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

Cat. No.: B3040432
CAS No.: 2006286-95-7
M. Wt: 219.28 g/mol
InChI Key: CJWZBXHMWNINJF-UHFFFAOYSA-N
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Description

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic acid (synonym: LY3353871) is a chiral organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol. Its structure features a phenyl group at the β-position, a pyrrolidine ring at the α-position, and a carboxylic acid group, as depicted in its SMILES notation: O=C(O)C(Cc1ccccc1)C1CCNC1 . The stereochemistry (R-configuration) and pyrrolidinyl substituent confer unique conformational and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

(2R)-3-phenyl-2-pyrrolidin-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWZBXHMWNINJF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of ®-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

®-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

(a) 3-Phenyl-2-[(phosphonomethyl)amino]propanoic Acid (2-ppapH₃)
  • Molecular Formula: C₁₀H₁₄NO₅P
  • Key Differences: Replaces the pyrrolidinyl group with a phosphonomethylamino (-NH-CH₂-PO₃H₂) substituent.
  • Applications: Used as a chiral ligand in cobalt organophosphonate complexes (e.g., R-1 or S-1 in ), which exhibit thermal stability (up to 300°C) and chiral optical activity.
(b) (S,Z)-3-Phenyl-2-[(1,1,1-Trichloro-7-Methoxy-2,7-Dioxohept-3-En-4-yl)Amino]Propanoic Acid Monohydrate
  • Molecular Formula: C₁₇H₁₈Cl₃NO₅
  • Key Differences : Contains a trichloro-methoxy-dioxoheptenyl substituent instead of pyrrolidinyl.
  • Applications: Synthesized from L-phenylalanine and methyl 7,7,7-trichloro-4-methoxy-6-oxo-3-heptenoate, this compound acts as an intermediate for bioactive heterocycles (e.g., pyrrolidinones, pyrimidines) .
(c) (R)-2-Amino-3-(Pyridin-3-yl)Propanoic Acid
  • Molecular Formula : C₈H₁₀N₂O₂
  • Key Differences: Features a pyridin-3-yl group instead of phenyl and an amino group instead of pyrrolidinyl.
  • Marketed as a chiral building block with ≥98.5% purity .

Functional Group Variations

(a) Amide Derivatives
  • Example: 3-Phenyl-2-(pyridine-3-carbonylamino)propanoic acid (Synonyms: NSC351308, AC1L7JVG).
  • Key Differences: Replaces pyrrolidinyl with a pyridine-carbonylamino group.
(b) Simple Phenylalanine Derivatives
  • Example: (2R)-2-Amino-3-phenylpropanoic acid.
  • Key Differences : Lacks the pyrrolidinyl group, retaining only the phenyl and carboxylic acid groups.
  • Applications: Fundamental chiral amino acid used in peptide synthesis .

Data Tables: Comparative Analysis

Compound Name Molecular Formula Key Substituent Applications/Biological Activity References
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic acid C₁₃H₁₇NO₂ Pyrrolidinyl Chiral building block; potential receptor modulation
3-Phenyl-2-[(phosphonomethyl)amino]propanoic acid C₁₀H₁₄NO₅P Phosphonomethylamino Chiral cobalt complexes for materials science
(S,Z)-Trichloro-methoxy-dioxoheptenyl derivative C₁₇H₁₈Cl₃NO₅ Trichloro-methoxy-dioxoheptenyl Intermediate for bioactive heterocycles
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ Pyridin-3-yl Peptide synthesis; enzyme inhibition

Research Findings and Key Distinctions

  • Stereochemical Impact : The (R)-configuration in the target compound enhances its enantioselective interactions, unlike racemic mixtures of simpler phenylalanine derivatives .
  • Thermal Stability : Pyrrolidinyl-containing compounds (e.g., ) exhibit higher thermal stability compared to amide derivatives (e.g., NSC351308), which may degrade under harsh conditions .

Biological Activity

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic acid, a chiral compound, has garnered significant attention for its biological activity, particularly its analgesic properties. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

  • Chemical Formula : C15H19NO2
  • Molecular Weight : 245.32 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and ethanol
  • Melting Point : 174 to 177 °C
  • Boiling Point : 359.2 °C at 760 mmHg

This compound primarily acts as a mu-opioid receptor agonist , mimicking the action of endogenous peptides like enkephalins. This interaction is crucial for its potent analgesic effects, providing pain relief comparable to traditional opioids but with a significantly reduced risk of side effects such as respiratory depression and addiction.

Biological Activity

  • Analgesic Effects :
    • Studies indicate that this compound effectively alleviates pain by binding to mu-opioid receptors.
    • Its structure allows for effective receptor binding, leading to significant analgesic effects.
  • Anti-inflammatory Properties :
    • The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
    • It also reduces the activation of the nuclear factor-kappa B (NF-kB) pathway, further enhancing its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of this compound compared to other known compounds:

Compound NameStructure SimilarityKey Features
EnkephalinsStructural analogEndogenous peptides acting on opioid receptors
FentanylStructural analogPotent synthetic opioid analgesic
BuprenorphineStructural analogPartial agonist at mu-opioid receptors

While these compounds also interact with mu-opioid receptors, this compound is distinguished by its favorable safety profile, particularly its lower risk of respiratory depression compared to fentanyl and buprenorphine.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • In Vivo Studies : Animal studies have demonstrated significant pain relief without the typical side effects associated with traditional opioids. This suggests a promising future for its use in clinical settings.
  • In Vitro Studies : Laboratory experiments have shown that the compound effectively inhibits cytokine production in cell cultures, supporting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
Reactant of Route 2
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(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

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